
N-(furan-2-ilmetil)piridin-2-amina
Descripción general
Descripción
“N-(furan-2-ylmethyl)pyridin-2-amine” is a chemical compound with the empirical formula C10H10N2O . It has a molecular weight of 174.20 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “N-(furan-2-ylmethyl)pyridin-2-amine” and its derivatives has been reported in the literature . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis
The molecular structure of “N-(furan-2-ylmethyl)pyridin-2-amine” has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .Physical and Chemical Properties Analysis
“N-(furan-2-ylmethyl)pyridin-2-amine” is a solid compound . Its SMILES string is C1(CNC2=NC=CC=C2)=CC=CO1 . The InChI key is YKUSVJBNBLEXPD-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Análisis de la Estructura Cristalına
La estructura cristalina de la N-(piridin-2-ilmetil)furan-2-carboxamida, un compuesto similar a la N-(furan-2-ilmetil)piridin-2-amina, ha sido elucidada por difracción de rayos X de monocristal y caracterizada por técnicas espectroscópicas de RMN, FT-IR y UV–Vis . Este tipo de análisis puede proporcionar información valiosa sobre la estructura y las propiedades del compuesto .
Cálculos de Teoría del Funcional de Densidad (DFT)
Los cálculos DFT se han utilizado para estudiar la reactividad global y la propiedad de transferencia de carga del compuesto . Esto puede ayudar a los investigadores a comprender el comportamiento del compuesto en diversas reacciones químicas .
Estudios de Acoplamiento Molecular
Se han realizado estudios de acoplamiento molecular para comprender la unión de los compuestos a los objetivos moleculares cinasa N-terminal c-Jun 3, PMI2 y cinasa CDC7 . Esto puede proporcionar información sobre las posibles aplicaciones terapéuticas del compuesto .
Actividad Antibacteriana
Los derivados de furano, incluida la this compound, han mostrado una actividad antibacteriana prometedora . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antibacterianos
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of N-(furan-2-ylmethyl)pyridin-2-amine are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Given its structure, it may interact with its targets via hydrogen bonding or aromatic interactions, as suggested by the presence of the N–H proton and aromatic protons in its NMR spectrum . .
Análisis Bioquímico
Biochemical Properties
N-(furan-2-ylmethyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that N-(furan-2-ylmethyl)pyridin-2-amine can bind to enzymes such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These interactions suggest that the compound may influence signaling pathways and cellular processes regulated by these enzymes. The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of N-(furan-2-ylmethyl)pyridin-2-amine to the active sites of these enzymes.
Cellular Effects
N-(furan-2-ylmethyl)pyridin-2-amine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of N-(furan-2-ylmethyl)pyridin-2-amine to c-Jun N-terminal kinase 3 can lead to alterations in the phosphorylation status of downstream targets, thereby affecting gene expression and cellular responses to stress . Additionally, the compound’s interaction with CDC7 kinase may impact DNA replication and cell cycle progression, highlighting its potential role in regulating cellular proliferation.
Molecular Mechanism
The molecular mechanism of action of N-(furan-2-ylmethyl)pyridin-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to the active sites of enzymes such as c-Jun N-terminal kinase 3 and CDC7 kinase, leading to inhibition or modulation of their activity . This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. As a result, N-(furan-2-ylmethyl)pyridin-2-amine can alter the phosphorylation status of key signaling proteins, thereby influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(furan-2-ylmethyl)pyridin-2-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that N-(furan-2-ylmethyl)pyridin-2-amine can sustain its biological activity, leading to prolonged effects on cellular signaling pathways and gene expression. These findings suggest that the compound may have potential for therapeutic applications requiring sustained activity.
Dosage Effects in Animal Models
The effects of N-(furan-2-ylmethyl)pyridin-2-amine vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, N-(furan-2-ylmethyl)pyridin-2-amine may exhibit toxic effects, including cellular stress and apoptosis. These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
N-(furan-2-ylmethyl)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the compound’s overall efficacy and duration of action. Additionally, N-(furan-2-ylmethyl)pyridin-2-amine may affect metabolic flux and metabolite levels, contributing to its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N-(furan-2-ylmethyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, allowing it to reach its intracellular targets . Once inside the cell, N-(furan-2-ylmethyl)pyridin-2-amine may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and overall biological activity.
Subcellular Localization
N-(furan-2-ylmethyl)pyridin-2-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, N-(furan-2-ylmethyl)pyridin-2-amine may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes. The subcellular localization of N-(furan-2-ylmethyl)pyridin-2-amine is crucial for understanding its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUSVJBNBLEXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963529 | |
| Record name | N-[(Furan-2-yl)methyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46230-01-7 | |
| Record name | NSC74639 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Furan-2-yl)methyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(furan-2-yl)methyl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


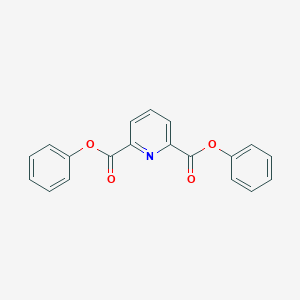

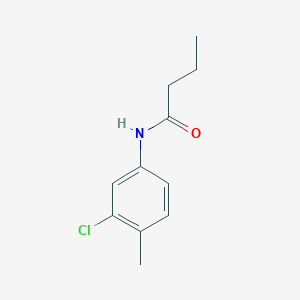

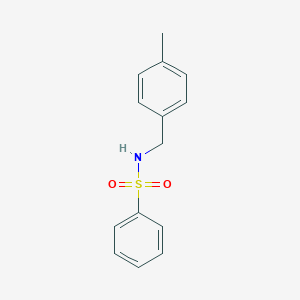

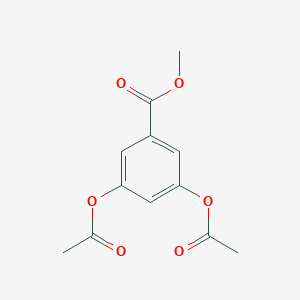
![1-Propanone, 1-[4-(butylthio)phenyl]-](/img/structure/B185248.png)
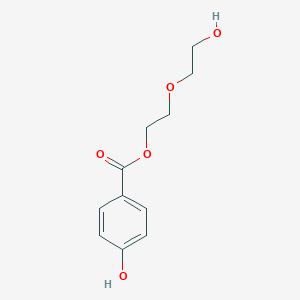



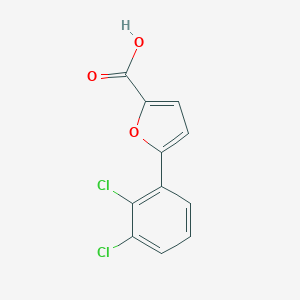
![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)
